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Introduction: Terephthalate polymers, such as polyethylene terephthalate (PET) and

polybutylene terephthalate (PBT), are semi-crystalline thermoplastics with widespread

industrial applications. Their mechanical, thermal, and barrier properties are intrinsically linked

to their crystalline structure. Understanding and controlling the crystallization process is

therefore critical for optimizing material performance. In silico modeling, particularly through

molecular dynamics (MD) simulations, offers a powerful lens to investigate the molecular

mechanisms of nucleation and crystal growth that are often difficult to probe experimentally.

This guide details the core methodologies, computational protocols, and key findings in the

atomistic and mesoscale modeling of terephthalate polymer crystallization.

Core Methodologies: A Multi-Scale Approach
The simulation of polymer crystallization spans multiple time and length scales. The choice of

methodology depends on the specific phenomena of interest, from the initial ordering of

individual chains to the formation of large-scale crystalline structures.

Atomistic Simulations: These models represent every atom in the polymer chains and are

essential for studying the fundamental physics of crystallization. They provide high-fidelity

information on chain conformation, local ordering, and the early stages of nucleus formation.

Molecular Dynamics (MD) is the most common technique at this scale.

Coarse-Grained (Mesoscale) Models: To access longer timescales and larger system sizes,

coarse-grained models simplify the system by representing groups of atoms as single
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"beads." This approach allows for the study of phenomena like lamellar thickening and

spherulite formation, which are computationally prohibitive at the atomistic level.

Continuum Models: These models operate at the macroscopic level, treating the material as

a continuous medium. They are used to predict the evolution of crystallinity and morphology

over bulk dimensions, often using parameters derived from finer-grained simulations.
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Diagram 1: Hierarchical multi-scale modeling approach for polymer crystallization.

Computational Protocol: Atomistic MD Simulation
Workflow
A typical in silico experiment to model the crystallization of a terephthalate polymer like PET

from an amorphous melt involves a well-defined sequence of steps.

Step 1: Initial Model Construction
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An amorphous cell of polymer chains is constructed. This involves generating chains with

appropriate molecular weight distributions and placing them randomly in a simulation box at a

low density, ensuring no significant overlap.

Step 2: Force Field Selection
The force field dictates the potential energy of the system as a function of atomic coordinates

and is paramount for accurate simulation. It defines bond lengths, angles, dihedrals, and non-

bonded interactions. For terephthalate polymers, several well-established force fields are

used. The choice of force field significantly impacts the prediction of properties like the glass

transition temperature (Tg) and melting temperature (Tm).

Step 3: System Equilibration
The initial amorphous structure is computationally "annealed" to achieve a realistic, high-

density, and energetically relaxed melt state. This is a multi-stage process:

Energy Minimization: Removes high-energy atomic clashes from the initial structure.

NVT Ensemble Simulation: The system is heated to a high temperature (well above Tm) at

constant volume (NVT) to promote chain mobility and relaxation.

NPT Ensemble Simulation: The system is then equilibrated at high temperature and pressure

(typically 1 atm) in the NPT ensemble. This allows the simulation box to adjust its volume,

bringing the system to the correct experimental density. This step is crucial for achieving a

stable amorphous melt.

Step 4: Crystallization via Cooling
Starting from the equilibrated melt, crystallization is induced by reducing the temperature. A

controlled cooling ramp is applied, lowering the temperature from above Tm to a target

crystallization temperature (Tc) below Tm. The system is then held at Tc for a long production

run to allow for nucleation and crystal growth.

Step 5: Analysis of Trajectories
The atomic coordinates over time (trajectory) are analyzed to quantify the structural evolution.

Key analyses include:
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Order Parameters: To distinguish between amorphous and crystalline regions. The

orientation of specific vectors, like those along the ethylene glycol segments in PET, is often

monitored.

Radial Distribution Functions (RDF): To characterize the local packing and structure.

Chain Conformation Analysis: To study changes in dihedral angle distributions (e.g., gauche-

to-trans transitions in the glycol segments), which are a hallmark of crystallization.

Crystallinity Calculation: To quantify the percentage of the material that has transitioned to an

ordered, crystalline state.
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Diagram 2: Workflow for a typical molecular dynamics simulation of polymer crystallization.
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Data Presentation: Force Field Performance
The accuracy of MD simulations is highly dependent on the chosen force field. The table below

summarizes simulated glass transition (Tg) and density values for PET using different force

fields compared to experimental data.

Force Field
Simulated Tg
(K)

Simulated
Density (g/cm³
at 300K)

Experimental
Tg (K)

Experimental
Density
(g/cm³)

PCFF 365 K 1.408
\multirow{3}{}

{340-350 K}

\multirow{3}{}

{~1.41

(amorphous)}

COMPASS 325 K 1.398

OPLS-AA 345 K 1.357

Table 1: Comparison of simulated and experimental properties for amorphous PET using

various force fields. Data sourced from reference.

Factors Influencing Crystallization
In silico models are used to systematically investigate variables that control the crystallization

process. By modifying simulation parameters, researchers can isolate the effect of each factor

on the resulting molecular structure.

Controlling Factors (Simulation Inputs)

Polymer Crystallization
(Nucleation & Growth)

Temperature
(Cooling Rate, Tc) Pressure Molecular Weight

& Distribution
Mechanical Strain
(Stress-induced) Additives / Nucleating Agents
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To cite this document: BenchChem. [A Technical Guide to In Silico Modeling of Terephthalate
Polymer Crystallization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205515#in-silico-modeling-of-terephthalate-
polymer-crystallization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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